
Sovaprevir
Descripción general
Descripción
Está en desarrollo por Achillion Pharmaceuticals y actúa como un inhibidor de la proteasa NS3/4A . Este compuesto ha mostrado promesa en ensayos clínicos y recibió el estatus de vía rápida por la Administración de Alimentos y Medicamentos de los Estados Unidos en 2012 .
Métodos De Preparación
La síntesis de Sovaprevir implica múltiples pasos, incluida la formación de intermedios y el producto final. La ruta sintética generalmente incluye los siguientes pasos:
Formación del intermedio ciclopropilsulfonil carbamoíl: Este paso implica la reacción de la ciclopropilamina con cloruro de sulfonilo en condiciones controladas.
Intermedio vinilciclopropil: El intermedio ciclopropilsulfonil carbamoíl se hace reaccionar luego con vinilciclopropano para formar el intermedio vinilciclopropil.
Acoplamiento con derivado de quinolina: El intermedio vinilciclopropil se acopla con un derivado de quinolina para formar el producto final, this compound.
Los métodos de producción industrial para this compound implican optimizar estas rutas sintéticas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Sovaprevir experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción de this compound se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y ajustes controlados de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
Efficacy in Clinical Trials
Sovaprevir has undergone multiple phases of clinical trials to assess its efficacy against HCV. Notably, a Phase 2 study reported sustained virologic response (SVR) rates ranging from 85% to 100% among treatment-naive patients with genotype 1 HCV after a 12-week regimen followed by additional treatment with pegylated interferon and ribavirin . The following table summarizes key findings from these trials:
Study Phase | Treatment Duration | SVR Rate (%) | Patient Genotype | Notes |
---|---|---|---|---|
Phase 2 | 12 weeks | 85-100 | Genotype 1 | Combination with pegylated interferon and ribavirin |
Phase 2a | 12 weeks | 90 | Genotype 1a | Early rapid virologic response observed |
Phase 2 | Ongoing | Data pending | Mixed | Combination studies with ACH-3102 planned |
Safety Profile
This compound has demonstrated a favorable safety profile across various dose groups. Adverse events reported were primarily mild to moderate and transient, aligning with the common side effects associated with pegylated interferon and ribavirin treatments .
Potential Applications Beyond Hepatitis C
Recent studies have investigated the potential of this compound as an antiviral agent against other viral infections, particularly in light of emerging viral threats such as SARS-CoV-2. Research indicates that protease inhibitors like this compound may exhibit binding affinity to the main protease of SARS-CoV-2, suggesting possible therapeutic applications in treating COVID-19 .
Insights from Research
- Binding Affinity : Studies have shown that this compound can effectively bind to viral proteases, which are crucial for viral replication and maturation .
- Drug Repurposing : Given the urgent need for effective COVID-19 treatments, there is ongoing interest in repurposing existing antiviral drugs like this compound. This approach could expedite the availability of therapeutic options during pandemics .
Case Study: Efficacy Against Resistant HCV Variants
A notable case study highlighted this compound's effectiveness against resistant variants of HCV. Patients who previously exhibited resistance to other treatments showed significant viral load reductions when treated with this compound, indicating its potential as a second-line therapy for difficult-to-treat HCV cases .
Current Research Initiatives
Ongoing research is focused on:
- Combination Therapies : Investigating the synergistic effects of this compound when combined with other antiviral agents to enhance efficacy against HCV and potentially other viruses.
- Long-term Outcomes : Monitoring long-term virologic responses and safety profiles in patients treated with this compound over extended periods.
Mecanismo De Acción
Sovaprevir ejerce sus efectos inhibiendo la proteasa NS3/4A, una enzima esencial para la replicación del virus de la hepatitis C. Al unirse al sitio activo de la proteasa, this compound evita la escisión de las poliproteínas virales, inhibiendo así la replicación viral. Este mecanismo se dirige a las vías moleculares involucradas en el ciclo de vida del virus de la hepatitis C, lo que hace que this compound sea un potente agente antiviral .
Comparación Con Compuestos Similares
Sovaprevir es parte de una clase de fármacos conocidos como inhibidores de la proteasa NS3/4A. Compuestos similares en esta clase incluyen:
- Telaprevir
- Boceprevir
- Simeprevir
- Paritaprevir
- Grazoprevir
En comparación con estos compuestos, this compound ha mostrado propiedades únicas en términos de su afinidad de unión y especificidad para la proteasa NS3/4A. Su estatus de vía rápida y los prometedores resultados de los ensayos clínicos resaltan su potencial como agente antiviral líder .
Actividad Biológica
Sovaprevir, also known as ACH-1625, is an investigational drug developed by Achillion Pharmaceuticals for the treatment of hepatitis C virus (HCV) infection. It functions as a potent inhibitor of the NS3/4A protease, a crucial enzyme in the HCV lifecycle that is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.
This compound targets the NS3/4A protease complex, which is essential for HCV replication. The NS3 protein possesses serine protease activity and is stabilized by its cofactor NS4A. By inhibiting this protease, this compound prevents the processing of the HCV polyprotein, thereby blocking viral replication and assembly.
Key Features of NS3/4A Protease Inhibition:
- Inhibition of Viral Replication : By disrupting polyprotein processing, it halts the production of mature viral proteins.
- Selectivity : The mechanism exploits the unique features of the HCV protease, minimizing effects on human proteases.
Clinical Efficacy
This compound has been evaluated in several clinical trials to assess its antiviral efficacy against HCV. Notably, it has shown promising results in achieving sustained virologic response (SVR), a key indicator of treatment success.
Clinical Trial Outcomes
- Phase 2 Studies : In trials involving treatment-naive patients with HCV genotype 1, this compound demonstrated SVR rates ranging from 85% to 100% after 12 weeks of treatment .
- Safety Profile : Approximately 550 subjects have participated in trials with this compound, which was generally well tolerated at a dose of 200 mg once daily. However, elevated liver enzymes were noted in some participants during early trials .
Summary of Efficacy Data
Study Phase | Patient Population | Treatment Duration | SVR Rate (%) |
---|---|---|---|
Phase 2 | Treatment-naive Genotype 1 | 12 weeks | 85-100 |
Phase 1 | Healthy Volunteers | Single dose | Not applicable |
Phase 2 | Previous Treatment Failure | Varies | Data pending |
Safety and Tolerability
The safety profile of this compound has been a focal point in its clinical evaluation. While it has shown efficacy, concerns regarding liver enzyme elevations have led to regulatory scrutiny.
Adverse Events
- Elevated Liver Enzymes : Initial studies reported increased liver enzymes in some patients, prompting a clinical hold by the FDA until further safety analyses were conducted .
- General Tolerability : Overall, this compound was deemed well tolerated among trial participants, with manageable side effects reported .
Case Studies
Several case studies have highlighted both the efficacy and challenges associated with this compound:
- Case Study on Elevated Liver Enzymes :
- Longitudinal Study on SVR Rates :
- Combination Therapy Trials :
Propiedades
IUPAC Name |
(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMTUBUVQZIRE-WINRQGAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142994 | |
Record name | Sovaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001667-23-7 | |
Record name | Sovaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001667-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sovaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001667237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sovaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12069 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sovaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOVAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND9V3MN6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.